molecular formula C17H15NO3 B7835907 MFCD10700280

MFCD10700280

Cat. No.: B7835907
M. Wt: 281.30 g/mol
InChI Key: LLIJYKBHMXWMDL-UHFFFAOYSA-N
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Description

MFCD10700280 is a chemical compound identified by its MDL number, a unique identifier used in chemical databases for precise cataloging. This analysis focuses on two compounds with documented similarities in molecular frameworks or functional roles: CAS 1046861-20-4 (MDL: MFCD13195646) and CAS 1761-61-1 (MDL: MFCD00003330), as well as additional analogs from the evidence .

Properties

IUPAC Name

7-amino-2-(4-ethoxyphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-2-20-13-6-3-11(4-7-13)16-10-15(19)14-8-5-12(18)9-17(14)21-16/h3-10H,2,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLIJYKBHMXWMDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD10700280 typically involves a series of well-defined chemical reactions. The most common synthetic route includes the reaction of precursor compounds under controlled conditions to yield the desired product. The reaction conditions often involve specific temperatures, pressures, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize efficiency and minimize waste. Key steps include the purification of raw materials, precise control of reaction parameters, and the use of advanced separation techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

MFCD10700280 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: In this reaction, one functional group in the compound is replaced by another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield an aldehyde or carboxylic acid, while reduction could produce an alcohol or amine.

Scientific Research Applications

MFCD10700280 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as an antimicrobial or anticancer agent.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD10700280 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

CAS 1046861-20-4 (C₆H₅BBrClO₂)

  • Molecular Properties :
    • Molecular weight: 235.27 g/mol.
    • Key features: A bromo-chloro-substituted phenylboronic acid derivative with a boronic acid (-B(OH)₂) functional group.
    • Physicochemical
  • LogP (XLOGP3): 2.15 (indicating moderate lipophilicity).
  • Solubility: 0.24 mg/mL (0.00102 mol/L), classified as "soluble" .
  • Synthetic Route: Synthesized via palladium-catalyzed cross-coupling using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in a THF/water solvent system at 75°C for 1.33 hours .
  • Applications :

    • Likely used in Suzuki-Miyaura coupling reactions for constructing biaryl structures, a common step in drug discovery.

CAS 1761-61-1 (C₇H₅BrO₂)

  • Molecular Properties :
    • Molecular weight: 201.02 g/mol.
    • Key features: A bromo-substituted benzoic acid derivative with a carboxylic acid (-COOH) group.
    • Physicochemical
  • LogS (ESOL): -2.47 (lower solubility than CAS 1046861-20-4).
  • Solubility: 0.687 mg/mL (0.00342 mol/L), categorized as "soluble" .
  • Hazard profile: Includes H302 (harmful if swallowed) .

  • Synthetic Route :

    • Produced using an A-FGO catalyst in THF under reflux, emphasizing green chemistry principles with recyclable catalysts .
  • Applications: Potential use in synthesizing benzimidazole derivatives, which are prevalent in antimicrobial and anticancer agents.

Comparative Analysis Table

Property CAS 1046861-20-4 (MFCD13195646) CAS 1761-61-1 (MFCD00003330)
Molecular Formula C₆H₅BBrClO₂ C₇H₅BrO₂
Molecular Weight 235.27 g/mol 201.02 g/mol
Functional Group Boronic acid (-B(OH)₂) Carboxylic acid (-COOH)
LogP (XLOGP3) 2.15 Not explicitly reported
Solubility (mg/mL) 0.24 0.687
Synthesis Catalyst Palladium-based A-FGO (green chemistry)
Hazard Profile No major alerts H302 (harmful if swallowed)
Therapeutic Potential Biaryl drug intermediates Benzimidazole precursors

Research Findings and Functional Contrasts

Structural vs. Functional Similarity :

  • While both compounds contain aromatic rings with halogen substituents, their functional groups dictate divergent reactivity. Boronic acids (CAS 1046861-20-4) are pivotal in cross-coupling reactions, whereas carboxylic acids (CAS 1761-61-1) are more suited for condensation or esterification .

Synthetic Methodology :

  • CAS 1046861-20-4 relies on transition-metal catalysis, which offers high efficiency but may involve costly palladium reagents. In contrast, CAS 1761-61-1 employs a sustainable A-FGO catalyst, aligning with green chemistry trends .

CAS 1761-61-1, however, carries toxicity risks (H302), limiting its use in drug formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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